molecular formula C6H12O2S B8708078 (2S)-4-Methyl-2-sulfanylpentanoic acid CAS No. 66386-08-1

(2S)-4-Methyl-2-sulfanylpentanoic acid

Cat. No.: B8708078
CAS No.: 66386-08-1
M. Wt: 148.23 g/mol
InChI Key: VOKMUKPTVFXIMU-YFKPBYRVSA-N
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Description

(2S)-4-Methyl-2-sulfanylpentanoic acid is a chiral carboxylic acid featuring a sulfanyl (-SH) group at the C2 position and a methyl branch at C2.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs and their distinguishing features are summarized below:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2S)-2-Chloro-4-methylpentanoic acid -Cl at C2, -COOH at C1 C₆H₁₁ClO₂ 150.60 Synthetic intermediate; chiral pool
4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid -Nitrobenzenesulfonamido at C2, -COOH at C1 C₁₂H₁₆N₂O₆S 316.33 Crystal structure studies; sulfonamide-based drug design
(2S)-2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid -Methylsulfanyl at C4, quinazolinone moiety C₂₀H₂₄N₄O₅S₂ 488.56 Bioactive compound (hypothetical protease inhibition)

Key Observations:

Functional Group Impact: The sulfanyl (-SH) group in (2S)-4-Methyl-2-sulfanylpentanoic acid confers higher nucleophilicity and oxidation sensitivity compared to the chloro analog in . This makes it more reactive in thiol-disulfide exchange reactions . Sulfonamide derivatives () exhibit enhanced hydrogen-bonding capacity due to the -SO₂NH- group, favoring crystalline lattice formation—a trait exploited in crystallography and sustained-release drug formulations .

For example, the (2S)-configured chloro compound () has applications in asymmetric synthesis due to its defined stereochemistry .

In contrast, the nitrobenzenesulfonamide in could act as a photolabile protecting group .

Physicochemical Properties (Inferred)

  • Solubility : Sulfanyl derivatives are typically less polar than sulfonamides but more soluble in organic solvents than carboxylic acids with halide substituents.
  • Acidity : The -SH group (pKa ~10) is less acidic than -COOH (pKa ~5), but more acidic than -NH in sulfonamides (pKa ~12).

Properties

CAS No.

66386-08-1

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

(2S)-4-methyl-2-sulfanylpentanoic acid

InChI

InChI=1S/C6H12O2S/c1-4(2)3-5(9)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

VOKMUKPTVFXIMU-YFKPBYRVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)S

Canonical SMILES

CC(C)CC(C(=O)O)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 0.43 M solution of sodium ethoxide (Solution A) was prepared with freshly cut sodium and anhydrous ethanol. An ethanol solution of Compound 1, (S)-2-mercapto-4-methylpentanoic acid (0.72 g in 25 mls), (solution B), was prepared. A 13.5 ml volume of solution A was slowly added to 15 ml of solution B under nitrogen atmosphere. The solution was stirred for five minutes, and the ethanol removed in vacuo, and the white solid repeatedly evaporated with benzene until dry. The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which was added 1.58 g of compound 2 dissolved in 2 mls of DMSO, and stirred overnight. The reaction mixture was combined with 175 ml of distilled water and extracted with 20 ml portions of ether three times and then acidified with 5N HCl with stirring at 0° C. The aqueous solution was re-extracted 3X with ethyl acetate. The extract was washed with a saturated NaCl solution and dried over sodium sulfate, filtered, and the ethyl acetate removed in vacuo yielding 1.05 g of a clear oil. This was crystallized from ethyl acetate and hexane; yielding a white solid; (0.83 g), (mp, 110-111), ([.varies.]25=52.5 (C0.88 l, MeoH)).
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Synthesis routes and methods II

Procedure details

A solution of D-Leucine (5 g) and potassium bromide (114 g) in 400 ml of 2.5 N H2SO4 was cooled to -5° C. in an ice salt bath. A cold solution of NANO2 (30 g/70 ml water, 0°-50° C.) was added dropwise with stirring. The reaction was allowed to proceed for ~14 hours at room temperature. The reaction was then extracted with 75 ml portions of ether three times. The ether extract was dried over anhydrous sodium sulfate. The solution was filtered and the ether was evaporated. The resulting clear oil, 2-bromo-4-methylpentanoic acid (Martin and Greco, (1968) J. Org. Chem. 33, 1275-1276) (18 g) was committed to a 250 ml solution of 33% sodium trithiocarbonate with stirring at 0° C. The reaction was stirred for 48 hrs and then acidified at 0° C. with judicious addition of 10N H2SO4. The acidified solution was then extracted with 75 ml portions of ether three times. The ether extracts were dried over anhydrous sodium sulfate, and subsequently the ether was removed in vacuo. The resulting yellowish oil (17 g) was vacuum distilled. The final yield was 15.3 g of (S)-2-mercapto-4-methylpentanoic acid; b.p. 92-93 (0.75 mmHg); [α]D 25=-23.2 (cl,MeOH).
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Synthesis routes and methods III

Procedure details

A total of 1.25 g. (6.5 mmoles) of the product prepared above is taken up in 2 ml. of water. Sufficient 1 N sodium hydroxide is added to dissolve the bromo acid. To this mixture, there is added 5 ml. of 40% sodium thiocarbonate and the vessel is closed and allowed to stand at room temperature for 24 hours. At the end of this period, the solution is acidified with 18 N. sulfuric acid, and extracted with 2 10 ml. portions of ethyl ether. The combined extracts are dried over anhydrous magnesium sulfate and filtered. The filtrate is concentrated to approximately half its volume and chromatographed on a silica gel column (2.2×30 cm). The original solution is eluted with 150 ml. of ethyl ether, and the product recovered by evaporation of the solvent in the eluate. The yield is approximately 34%. The Rf values (TLC) are 0.88 and 1.0 on silica gel and cellulose plates (n-butanol/acetic acid/water-12/3/5).
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